molecular formula C18H16O4 B12530974 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid CAS No. 867183-82-2

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid

Katalognummer: B12530974
CAS-Nummer: 867183-82-2
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: JVGVAHOWARQAPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of cinnamic acid, characterized by the presence of an ethoxybenzoyl group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-ethoxybenzoyl chloride with 4-hydroxycinnamic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties.

    3-(4-Bromomethylphenyl)prop-2-enoic acid: Used in organic synthesis as a reactive intermediate.

    3-(4-Ethoxyphenoxy)phenylprop-2-enoic acid: Investigated for its potential biological activities.

Uniqueness

3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

867183-82-2

Molekularformel

C18H16O4

Molekulargewicht

296.3 g/mol

IUPAC-Name

3-[4-(4-ethoxybenzoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H16O4/c1-2-22-16-10-8-15(9-11-16)18(21)14-6-3-13(4-7-14)5-12-17(19)20/h3-12H,2H2,1H3,(H,19,20)

InChI-Schlüssel

JVGVAHOWARQAPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.